Cas no 1240518-05-1 (tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate)

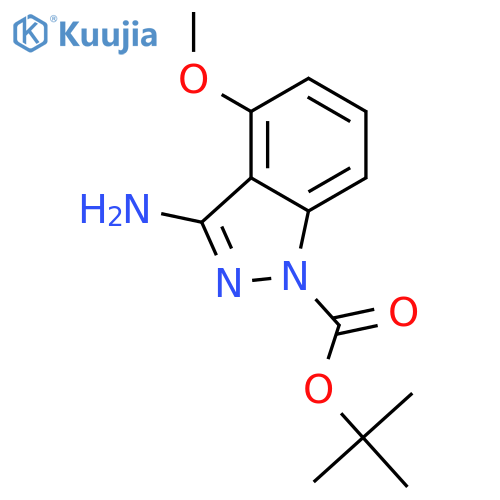

1240518-05-1 structure

商品名:tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate

- tert-butyl 3-amino-4-methoxyindazole-1-carboxylate

- DTXSID40728711

- SB16300

- DA-46818

- CS-0338387

- 1,1-Dimethylethyl 3-amino-4-(methyloxy)-1H-indazole-1-carboxylate

- TERT-BUTYL3-AMINO-4-METHOXY-1H-INDAZOLE-1-CARBOXYLATE

- MFCD20486216

- XNAANNODSRXAGD-UHFFFAOYSA-N

- SCHEMBL186237

- 1240518-05-1

-

- MDL: MFCD20486216

- インチ: InChI=1S/C13H17N3O3/c1-13(2,3)19-12(17)16-8-6-5-7-9(18-4)10(8)11(14)15-16/h5-7H,1-4H3,(H2,14,15)

- InChIKey: XNAANNODSRXAGD-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1C(N)=NN2C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 263.12699141Da

- どういたいしつりょう: 263.12699141Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 343

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 79.4Ų

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM259105-1g |

tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 1g |

$636 | 2021-08-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-250MG |

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 250MG |

¥ 1,650.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-5G |

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 5g |

¥ 12,355.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-500MG |

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 500MG |

¥ 2,745.00 | 2023-03-30 | |

| Chemenu | CM259105-1g |

tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 1g |

$887 | 2023-02-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-1G |

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 1g |

¥ 4,118.00 | 2023-03-30 | |

| Ambeed | A173185-1g |

tert-Butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95+% | 1g |

$634.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409057-250mg |

Tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95+% | 250mg |

¥2700.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-5g |

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 5g |

¥12345.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ4029-250.0mg |

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate |

1240518-05-1 | 95% | 250.0mg |

¥1648.0000 | 2024-07-28 |

tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate 関連文献

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Dan Sun,Xinyuan Wan,Wenzong Liu,Xue Xia,Fangliang Huang,Aijie Wang,Jessica A. Smith,Yan Dang,Dawn E. Holmes RSC Adv., 2019,9, 25890-25899

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

1240518-05-1 (tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 249916-07-2(Borreriagenin)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1240518-05-1)tert-butyl 3-amino-4-methoxy-1H-indazole-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):571.0